![molecular formula C11H12N2OS B14601898 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine CAS No. 59021-10-2](/img/structure/B14601898.png)
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a pyrazine ring connected by a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with a furan-2-ylmethyl sulfide precursor. One common method includes the use of a nucleophilic substitution reaction where the furan-2-ylmethyl sulfide acts as a nucleophile, attacking the electrophilic center on the 2,5-dimethylpyrazine ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its heterocyclic rings and sulfanyl linkage. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid derivatives
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is unique due to the presence of both a furan and a pyrazine ring connected by a sulfanyl linkage. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
59021-10-2 |
|---|---|
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethylsulfanyl)-2,5-dimethylpyrazine |
InChI |
InChI=1S/C11H12N2OS/c1-8-6-12-9(2)11(13-8)15-7-10-4-3-5-14-10/h3-6H,7H2,1-2H3 |
Clave InChI |
IEDDVCWDHHBMLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)SCC2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
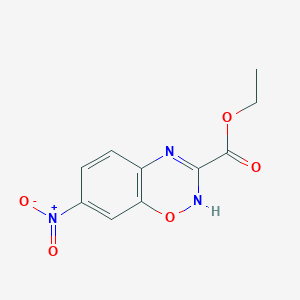
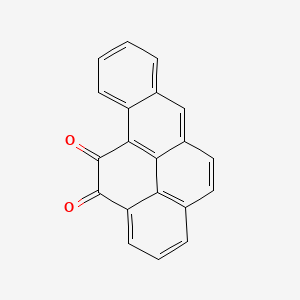

![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
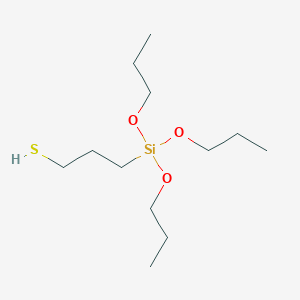
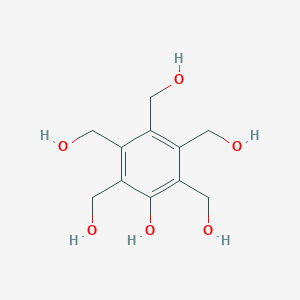
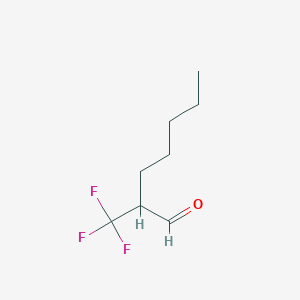


![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)
![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)
